2-[(Tributylsilyl)oxy]phenol
Description
2-[(Tributylsilyl)oxy]phenol is a silyl-protected phenolic compound characterized by a tributylsilyl (TBS) group attached to the hydroxyl oxygen of phenol. Its molecular formula is C₁₈H₃₀O₂Si, with a molecular weight of 306.5 g/mol. The TBS group serves as a protective moiety in organic synthesis, shielding the phenolic hydroxyl group from undesired reactions during multi-step processes. This modification enhances the compound’s lipophilicity and stability under basic or nucleophilic conditions, making it valuable in pharmaceuticals and fine chemical synthesis.
Properties
CAS No. |
101541-83-7 |
|---|---|
Molecular Formula |
C18H32O2Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-tributylsilyloxyphenol |
InChI |
InChI=1S/C18H32O2Si/c1-4-7-14-21(15-8-5-2,16-9-6-3)20-18-13-11-10-12-17(18)19/h10-13,19H,4-9,14-16H2,1-3H3 |
InChI Key |
ONZGFFJLLIVYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(tributylsilyl)oxy]- can be synthesized through the silylation of phenol using tributylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the phenol reacting with the chlorosilane to form the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for Phenol, 2-[(tributylsilyl)oxy]- are not extensively documented, the general approach involves the large-scale silylation of phenol using tributylchlorosilane. The process may involve continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(tributylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenol group can be reduced to form hydroquinones.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the silyl ether under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-[(tributylsilyl)oxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 2-[(tributylsilyl)oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability of the phenol group by protecting it from oxidation and other reactive species. Additionally, the silyl group can facilitate the selective modification of the phenol group in complex molecular environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenolic Derivatives
Substituent Effects on Acidity and Reactivity
Phenolic compounds exhibit varying acidity and reactivity depending on their substituents. Below is a comparative analysis of 2-[(Tributylsilyl)oxy]phenol with key analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
- Acidity: The trifluoromethyl group in 2-(trifluoromethyl)phenol is strongly electron-withdrawing, lowering the pKa to ~7.0, making it more acidic than unsubstituted phenol (pKa ~10). In contrast, the tributylsilyl group in this compound blocks the hydroxyl group entirely, rendering it non-acidic .
- Solubility : Silyl protection drastically increases lipophilicity, whereas glycosylation (e.g., kaempferol glycosides in ) improves water solubility due to polar sugar moieties .
- Applications: this compound: Primarily used as a temporary protective group in synthesis. o-Phenylphenol: Industrial applications in disinfectants due to its antimicrobial properties . 2-(Trifluoromethyl)phenol: Intermediate in agrochemicals and drugs, leveraging its enhanced acidity for reactivity .
Bioactivity and Stability
- Antioxidant Activity: Phenolic hydroxyl groups are critical for radical scavenging. While glycosylated phenols (e.g., lignan glycosides in ) show strong antioxidant activity (IC₅₀ values: 8–22 mg/L for DPPH and hydroxyl radicals), the silyl-protected phenol lacks this functionality due to its masked hydroxyl group .
- Antitumor Potential: highlights kaempferol derivatives and triterpenoids with IC₅₀ values as low as 91.7 μg/mL against cancer cells.
Thermodynamic and Physical Properties
- Boiling Points: 2-(Trifluoromethyl)phenol has a boiling point of ~420–421 K , whereas this compound’s larger size and silyl group likely result in a higher boiling point (>500 K).
- Stability : Silyl ethers are stable under neutral and basic conditions but hydrolyze under acidic conditions. In contrast, trifluoromethyl and glycosyl groups confer stability across broader pH ranges .
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